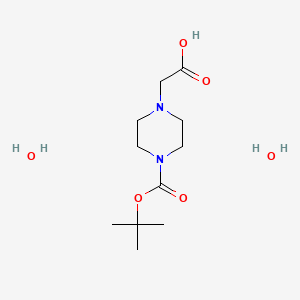

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)essigsäure-Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate is a chemical compound with the molecular formula C₁₁H₂₄N₂O₆ and a molecular weight of 280.32 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry.

Wissenschaftliche Forschungsanwendungen

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate has several applications in scientific research:

PROTAC Development: It is used as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

Chemical Conjugates: The compound is used to create chemical conjugates, which are entities formed by covalently linking two or more molecules.

Organic Synthesis: It serves as a building block or intermediate in the synthesis of novel organic compounds such as amides, sulfonamides, and Mannich bases.

Tuberculosis Research: Derivatives of this compound have been used in the design and synthesis of potential anti-tuberculosis drugs.

Cancer Research: It has been involved in the synthesis and screening of new compounds to study their effects on cancer cell viability.

Wirkmechanismus

Target of Action

The primary targets of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate are currently unknown . This compound is a derivative of piperazine, which is known to interact with a variety of targets, including neurotransmitter receptors and ion channels .

Mode of Action

As a piperazine derivative, it may interact with its targets by binding to specific sites, leading to changes in the activity of these targets .

Biochemical Pathways

The biochemical pathways affected by 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate are currently unknown .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is therefore unclear .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate . For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C .

Biochemische Analyse

Biochemical Properties

Molecular Mechanism

As a piperazine derivative, 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate may interact with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be determined.

Temporal Effects in Laboratory Settings

Environmental factors can influence the action, efficacy, and stability of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate typically involves the reaction of piperazine with tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc) protected piperazine. This intermediate is then reacted with chloroacetic acid to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane (DCM) and a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected piperazine group.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are typically employed.

Major Products

Substitution Reactions: The major products depend on the specific nucleophile used in the reaction.

Hydrolysis: The major product is the free piperazine derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine: The parent compound, which is widely used in pharmaceuticals and as an anthelmintic agent.

N-Boc-piperazine: A Boc-protected derivative of piperazine, commonly used in organic synthesis.

N-Boc-piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative with similar applications in organic synthesis.

Uniqueness

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate is unique due to its specific structure, which includes both the Boc-protected piperazine and the acetic acid moiety. This combination allows it to serve as a versatile building block in organic synthesis and as a linker in the development of PROTACs.

Eigenschaften

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIWMBOPSWHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370851 |

Source

|

| Record name | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049785-94-5 |

Source

|

| Record name | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)

![Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1333632.png)

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)